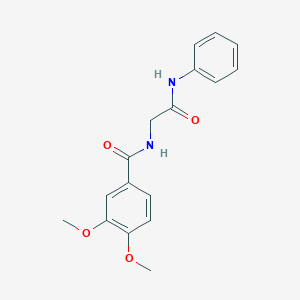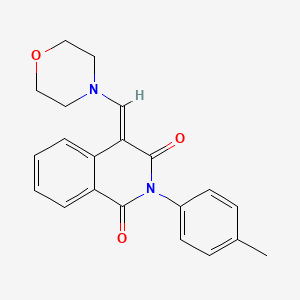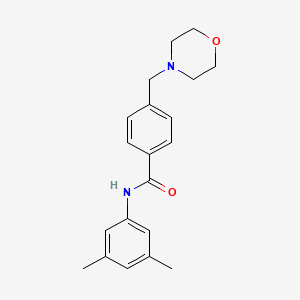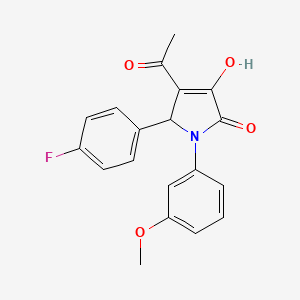![molecular formula C17H25BrN2O3 B5163172 2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5163172.png)
2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide, also known as BDMAP, is a chemical compound that has been widely studied for its potential use as a pharmacological tool in scientific research. This compound has been found to have a number of interesting properties, including its ability to interact with certain receptors in the body and its potential to modulate various physiological processes. In
Mecanismo De Acción
The exact mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide is not fully understood, but it is believed to interact with certain receptors in the body, including the dopamine D3 receptor and the sigma-1 receptor. This compound has been found to modulate the activity of these receptors, which may contribute to its effects on various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a number of interesting biochemical and physiological effects. For example, it has been shown to reduce cocaine-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction. This compound has also been found to have antidepressant-like effects in animal models of depression, and it has been shown to protect against neurodegeneration in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide in lab experiments is that it has been well-studied and its effects are relatively well-understood. This makes it a useful tool for studying the role of certain receptors in various physiological processes. However, one limitation of using this compound is that it can be difficult to obtain and synthesize, which may limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research involving 2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide. For example, researchers could investigate the role of this compound in other physiological processes, such as learning and memory. Additionally, researchers could explore the potential therapeutic applications of this compound for various disorders, such as addiction and depression. Finally, researchers could work to develop new and more efficient synthesis methods for this compound, which would make it more accessible for use in lab experiments.
Métodos De Síntesis
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide involves several steps, including the reaction of 4-bromo-3,5-dimethylphenol with propionyl chloride to form 2-(4-bromo-3,5-dimethylphenoxy)propionyl chloride. This intermediate is then reacted with N-(3-chloropropyl)morpholine to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide has been studied for its potential use as a pharmacological tool in scientific research. It has been found to interact with certain receptors in the body, including the dopamine D3 receptor and the sigma-1 receptor. This compound has been used to study the role of these receptors in various physiological processes, including addiction, depression, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O3/c1-13-10-15(11-14(2)17(13)18)23-12-16(21)19-4-3-5-20-6-8-22-9-7-20/h10-11H,3-9,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBSCHHQPANCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetic acid](/img/structure/B5163096.png)

amino]methyl}benzamide](/img/structure/B5163105.png)

![ethyl 2-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate](/img/structure/B5163120.png)

![2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5163129.png)

![N-[4-(1-adamantyl)phenyl]urea](/img/structure/B5163139.png)

![1,5-dichloro-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5163150.png)
![4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B5163166.png)

